(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a conformationally constrained bicyclic amino acid featuring a norbornene scaffold (bicyclo[2.2.1]heptene) with defined stereochemistry. This compound is characterized by a rigid bicyclic framework, an exo-oriented amino group at position 3, and a carboxylic acid moiety at position 2. Its stereochemical configuration significantly influences its physicochemical properties and biological interactions, making it valuable in drug design and peptide mimetics.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7+/m1/s1 |
InChI Key |
FCYFJGGJCJDCPB-BWBBJGPYSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C(=O)O)N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often require specific solvents and temperatures to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, structural analogues have shown effectiveness against a range of bacteria, including extended-spectrum beta-lactamase-producing strains . The mode of action is primarily through the inhibition of cell wall synthesis, leading to bacterial cell death.
Antitumor Potential
Studies have highlighted the potential of this compound and its derivatives as antitumor agents. The structural features allow for interaction with microtubules, which are critical targets in cancer therapy . The ability to selectively kill cancer cells while sparing normal cells is a significant advantage in developing new anticancer drugs.
Organic Synthesis Applications
The unique structure of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it a valuable intermediate in organic synthesis. It can be used to create various derivatives that may possess improved pharmacological properties or different biological activities .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications. These synthetic routes are crucial for producing derivatives that can be tested for enhanced biological activities .
Case Studies and Research Findings
Several studies have documented the biological evaluation of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its analogues:
Mechanism of Action
The mechanism of action of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Bridge Size and Ring Strain
The bicyclo[2.2.1]heptene system (norbornene) exhibits greater ring strain compared to larger bicyclic frameworks like bicyclo[2.2.2]octene. This strain enhances reactivity and influences binding affinity in biological systems.
| Compound | Bicyclic System | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| Target Compound | [2.2.1] | C₈H₁₁NO₂ | 153.18 g/mol | High ring strain, rigid conformation |
| (1S,2S,3S,4R)-3-Amino-[2.2.2]oct-5-ene-2-carboxylic Acid | [2.2.2] | C₉H₁₃NO₂ | 167.09 g/mol | Reduced strain, increased flexibility |
| Saturated Analogues (e.g., bicyclo[2.2.1]heptane) | [2.2.1] | C₈H₁₃NO₂ | ~155.19 g/mol | Loss of π-electrons, altered hydrophobicity |
Impact : The [2.2.1] system’s strain enhances its utility in Diels-Alder reactions and as a rigid scaffold in peptide mimics, whereas [2.2.2] systems offer flexibility for accommodating larger binding pockets .
Stereochemical Variations
Stereochemistry at the amino and carboxyl positions critically modulates biological activity and synthetic applications.
| Compound | Stereochemistry | Optical Activity ([α]D²⁰) | Biological Relevance |
|---|---|---|---|
| (1S,2S,3R,4R)-Isomer (HCl salt) | 3R-amino, 2S-carboxyl | + (specific value N/A) | Precursor for kinase inhibitors |
| (1S,2S,3S,4R)-Target Compound | 3S-amino, 2S-carboxyl | Data not reported | Potential for helical β-peptide design |
| (1R,2R,3S,4S)-Isomer (HCl salt) | 3S-amino, 2R-carboxyl | – (specific value N/A) | Inactive against c-Met kinase |
Impact : The (1S,2S,3R,4R)-isomer hydrochloride (CAS 202187-27-7) is commercially available for drug discovery, while stereochemical mismatches (e.g., 3R vs. 3S) can render compounds inactive in specific targets, as seen in kinase inhibition studies .
Functional Group Modifications
Derivatization of the amino or carboxyl groups alters solubility, stability, and target engagement.
| Compound | Functionalization | Application |
|---|---|---|
| Boc-protected Derivative (e.g., rac-(1S,2R,3S,4R)-3-Boc-amino) | tert-Butoxycarbonyl (Boc) | Intermediate for solid-phase peptide synthesis |
| Hydrochloride Salt (e.g., CAS 1242184-44-6) | Protonated amino group | Improved crystallinity for X-ray studies |
| Amide Derivatives (e.g., phenylcarbamoyl) | Enhanced lipophilicity | Probing enzyme active sites |
Impact : Hydrochloride salts (e.g., sc-287397) are preferred for storage and handling, while amide derivatives (e.g., 2k in ) enable structure-activity relationship studies in medicinal chemistry .
Biological Activity
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid characterized by its unique stereochemistry and functional groups, which include an amine and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and peptide synthesis.
Structure and Composition
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- CAS Number : 92511-32-5
- Melting Point : 261–263 °C
The compound's bicyclic structure allows for specific interactions with biological macromolecules, contributing to its biological activity.
Synthesis
The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves:
- Preparation of the bicyclic core from norbornene derivatives.
- Introduction of functional groups through amination and amidation reactions.
- Controlled reaction conditions to maintain desired stereochemistry.
The biological activity of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amine and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Peptide Mimetic Properties : The compound can stabilize helical structures in peptides, making it a candidate for developing peptide mimetics that can modulate biological responses.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects on cancer cells by interfering with cellular processes such as DNA replication and protein synthesis.
- Enantioselective Catalysis : The compound has been investigated for its role as an enantioselective catalyst in organic synthesis, showing promise in synthesizing chiral compounds with high selectivity.
- Peptide Structure Stabilization : Studies using nuclear magnetic resonance (NMR) spectroscopy revealed that the incorporation of this amino acid into peptides resulted in enhanced structural stability and specific helical conformations .
Case Study 1: Cytotoxicity Against Cancer Cells
A study conducted on various analogs of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid found that certain derivatives exhibited potent cytotoxicity against B16 melanoma cells. The results indicated a dose-dependent response with IC50 values in the submicromolar range.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 0.5 | DNA Interference |
| Derivative B | 0.8 | Protein Synthesis Inhibition |
| Derivative C | 0.6 | Apoptosis Induction |
Case Study 2: Peptide Mimetic Development
In a series of experiments aimed at developing peptide mimetics using (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, researchers found that peptides containing this amino acid demonstrated increased resistance to enzymatic degradation while maintaining biological activity.
| Peptide | Stability (hours) | Biological Activity |
|---|---|---|
| Peptide 1 | 12 | Active |
| Peptide 2 | 24 | Active |
| Peptide 3 | 16 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
